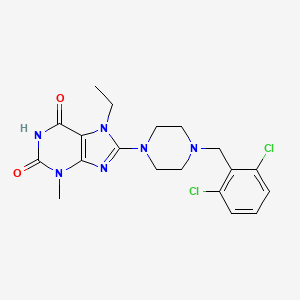

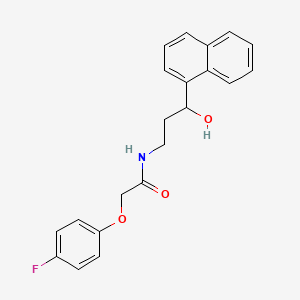

![molecular formula C17H14ClF3N2O B2659929 N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide CAS No. 2062067-19-8](/img/structure/B2659929.png)

N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .Wissenschaftliche Forschungsanwendungen

Direct Cyclopropylation of Cyclic Amides and Azoles

Cyclopropanes, like N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide, are important in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability. A study described the development of a method for direct cyclopropyl transfer to cyclic amides, isatins, oxindoles, imides, and carbamates using a nonpyrophoric cyclopropylbismuth reagent. This process, catalyzed by copper acetate, offers a novel approach to N-cyclopropylate azoles and amides, potentially enhancing the synthesis of nitrogenated compounds in pharmaceutical applications (Gagnon et al., 2007).

Asymmetric Catalytic Cyclopropanation

Another study focused on the asymmetric cyclopropanation (ACP) of olefins using a chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst. This method produced trans- and cis-2-phenylcyclopropane-1-carboxylates with high yields, stereoselectivity, and enantioselectivities, demonstrating the potential for creating stereochemically complex cyclopropane derivatives for pharmaceutical purposes (Nishiyama et al., 1995).

Antimicrobial and Nematicidal Activities

Research on the synthesis of polysubstituted cyclopropane derivatives via a pyridinium ylide-assisted process revealed significant antimicrobial and nematicidal activities. This suggests that modifications of the this compound structure could lead to valuable bioactive agents (Banothu et al., 2015).

Metal-Organic Frameworks (MOFs)

The synthesis and application of carboxylate ligands derived from pyridine and benzene rings in creating porous metal-organic frameworks (MOFs) highlight the utility of cyclopropane-containing compounds in material science. These MOFs show promise for catalysis and storage applications, where the stability and porosity of the materials are crucial (Hazra et al., 2016).

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamide derivatives, including structures related to this compound, have been identified as potent KCNQ2/Q3 potassium channel openers. These compounds exhibit significant activity in animal models of epilepsy and pain, demonstrating the therapeutic potential of cyclopropane-containing compounds in neurological disorders (Amato et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O/c18-13-8-12(17(19,20)21)10-22-14(13)16(6-7-16)15(24)23-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHHJFGHJHWYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Ethylanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2659846.png)

![Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate](/img/structure/B2659847.png)

![N-[(2,4-difluorophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2659849.png)

![Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2659853.png)

![2-methoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2659858.png)

![2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2659860.png)

![N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2659863.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2659866.png)